Cas no 56070-37-2 (2-O-Methyl b-Neuraminic Acid Methyl Ester)

2-O-Methyl β-Neuraminic Acid Methyl Ester is a chemically modified derivative of neuraminic acid, commonly utilized in glycobiology and carbohydrate chemistry research. This compound serves as a valuable intermediate in the synthesis of sialic acid analogs, enabling the study of glycosylation processes and sialidase activity. Its methyl ester and 2-O-methyl modifications enhance stability and reactivity, making it suitable for controlled derivatization and conjugation applications. The product is particularly useful for investigating cell-surface interactions, viral adhesion mechanisms, and glycan-based therapeutics. High purity and well-defined structure ensure reproducibility in experimental workflows, supporting advanced studies in glycoconjugate chemistry and biomedical research.
2-O-Methyl b-Neuraminic Acid Methyl Ester structure
56070-37-2 structure
Product Name:2-O-Methyl b-Neuraminic Acid Methyl Ester
CAS No:56070-37-2
MF:C11H21NO8
MW:295.28634428978
CID:944883
PubChem ID:13671164
Update Time:2025-10-29

2-O-Methyl b-Neuraminic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Methylb-neuraminicacidmethylester
    • 2-O-Methyl β-Neuraminic Acid Methyl Ester
    • 2-O-Methyl β-Neurami
    • methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
    • METHYL ß-NEURAMINIC ACID, METHYL ESTER
    • 2-O-Methyl
    • 2-O-Methyl Beta-Neuraminic Acid Methyl Ester
    • A-D-galacto-2-nonulopyranosidonic Acid Methyl Ester
    • A-Methylglycoside Methyl Ester
    • A-Neuraminic Acid Methyl Ester
    • Methyl 5-Amino-3,5-dideoxy-D-glycero-
    • Neuraminic Acid
    • Neuraminsaeure-methylester-methylglykosid
    • DTXSID60546353
    • 56070-37-2
    • Methyl b-neuraminic acid methyl ester
    • METHYL BETA-NEURAMINIC ACID METHYL ESTER
    • 2-O-Methyl ?-Neuraminic Acid Methyl Ester
    • W-203115
    • 2-O-Methyl b-Neuraminic Acid Methyl Ester
    • Inchi: 1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1
    • InChI Key: FAXUBNUGEDSQNU-PFQGKNLYSA-N
    • SMILES: O1[C@](C(=O)OC)(C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CO)O)O)N)O)OC

Computed Properties

  • Exact Mass: 295.12700
  • Monoisotopic Mass: 295.12671663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • PSA: 151.70000
  • LogP: -2.60640

2-O-Methyl b-Neuraminic Acid Methyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M323210-5mg
2-O-Methyl b-Neuraminic Acid Methyl Ester
56070-37-2
5mg
$ 110.00 2023-09-07
TRC
M323210-10mg
2-O-Methyl b-Neuraminic Acid Methyl Ester
56070-37-2
10mg
$ 150.00 2023-09-07
TRC
M323210-25mg
2-O-Methyl b-Neuraminic Acid Methyl Ester
56070-37-2
25mg
$ 362.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-286294-5 mg
Methyl b-neuraminic acid methyl ester,
56070-37-2
5mg
¥1,279.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-286294A-10 mg
Methyl b-neuraminic acid methyl ester,
56070-37-2
10mg
¥2,407.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-286294-5mg
Methyl b-neuraminic acid methyl ester,
56070-37-2
5mg
¥1279.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286294A-10mg
Methyl b-neuraminic acid methyl ester,
56070-37-2
10mg
¥2407.00 2023-09-05

Additional information on 2-O-Methyl b-Neuraminic Acid Methyl Ester

Introduction to 2-O-Methyl b-Neuraminic Acid Methyl Ester (CAS No. 56070-37-2) and Its Emerging Applications in Chemical Biology and Medicine

2-O-Methyl b-Neuraminic Acid Methyl Ester, with the chemical identifier CAS No. 56070-37-2, is a structurally significant compound that has garnered considerable attention in the fields of chemical biology and pharmaceutical research. This derivative of sialic acid, also known as N-acetylneuraminic acid, plays a pivotal role in various biological processes, particularly those involving viral infections and immune responses. The unique modification of the hydroxyl group at the 2-position with a methyl ester moiety imparts distinct biochemical properties, making it a valuable candidate for therapeutic and diagnostic applications.

The compound is primarily recognized for its role in modulating interactions between pathogens and host cells. Sialic acids, including its methylated derivative, are abundant on the surfaces of glycoproteins and glycolipids, serving as critical receptors for viruses such as influenza and herpesviruses. By understanding the structural and functional aspects of 2-O-Methyl b-Neuraminic Acid Methyl Ester, researchers have been able to develop novel strategies to interfere with viral replication and enhance host defense mechanisms.

In recent years, the pharmacological significance of 2-O-Methyl b-Neuraminic Acid Methyl Ester has been further elucidated through cutting-edge studies. One notable area of research involves its potential as an antiviral agent. The compound’s ability to competitively inhibit the binding of viruses to cellular receptors has been demonstrated in multiple preclinical models. For instance, studies have shown that it can effectively block influenza virus attachment to sialic acid residues on host cell surfaces, thereby reducing viral entry and propagation. This mechanism of action aligns with existing antiviral therapies but offers a unique advantage due to its structural specificity.

Moreover, the therapeutic potential of 2-O-Methyl b-Neuraminic Acid Methyl Ester extends beyond antiviral applications. Emerging research suggests its utility in modulating inflammatory responses and enhancing immune surveillance. The compound has been observed to interact with immune cells, influencing cytokine production and antigen presentation processes. These findings open up new avenues for treating chronic inflammatory diseases and boosting vaccine efficacy. The ability of 2-O-Methyl b-Neuraminic Acid Methyl Ester to fine-tune immune responses without excessive side effects makes it an attractive candidate for immunomodulatory therapies.

The synthesis and characterization of 2-O-Methyl b-Neuraminic Acid Methyl Ester have also advanced significantly, thanks to innovations in organic chemistry and biotechnology. Modern synthetic routes now allow for higher yields and purities, enabling more robust experimental investigations. Techniques such as enzymatic catalysis and chiral resolution have been employed to produce enantiomerically pure forms of the compound, which is crucial for understanding its stereochemical specificity in biological systems.

From a biochemical perspective, 2-O-Methyl b-Neuraminic Acid Methyl Ester exhibits unique interactions with enzymes involved in sialylation pathways. These pathways are essential for maintaining cellular surface receptor function and have been implicated in various diseases, including cancer and neurodegenerative disorders. By studying how this compound interacts with key enzymes like sialyltransferases and sialidases, researchers can gain insights into potential therapeutic targets for these conditions. For example, inhibiting aberrant sialylation processes could help restore normal cellular functions in cancer cells or slow down neurodegenerative progression.

The diagnostic applications of 2-O-Methyl b-Neuraminic Acid Methyl Ester are also becoming increasingly relevant. Its structural similarity to natural sialic acids allows it to be used as a probe or substrate in diagnostic assays designed to detect viral infections or monitor immune status. Advances in high-throughput screening technologies have enabled the development of rapid diagnostic tests that incorporate this compound as a key component. Such tests offer improved sensitivity and specificity compared to traditional methods, facilitating early detection and more accurate monitoring of disease progression.

In conclusion, 2-O-Methyl b-Neuraminic Acid Methyl Ester (CAS No. 56070-37-2) represents a promising compound with diverse applications in chemical biology and medicine. Its role in antiviral therapies, immune modulation, inflammation control, and diagnostics underscores its importance in modern biomedical research. As further studies continue to uncover its multifaceted functions, this compound is poised to play an even greater role in advancing therapeutic strategies against infectious diseases and chronic conditions.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd